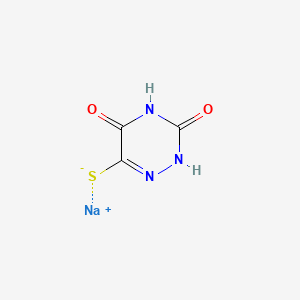

5-Mercapto-6-azauracil sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Mercapto-6-azauracil sodium salt is a synthetic nucleoside analog known for its potential therapeutic applications in cancer and viral infections. It is a derivative of 6-azauracil, a compound that has been studied for its biological activities . The molecular formula of this compound is C3H4N3NaO2S, and its molecular weight is 169.14 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Mercapto-6-azauracil sodium salt typically involves the reaction of 6-azauracil with sodium nitrite, followed by treatment with copper(I) chloride or copper(I) bromide in the presence of hydrochloric acid or hydrobromic acid. This reaction yields 2-chloro and 2-bromo derivatives in moderate to high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

5-Mercapto-6-azauracil sodium salt undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like sodium nitrite and copper(I) halides are commonly used.

Major Products Formed

Oxidation: Disulfides.

Reduction: Thiol derivatives.

Substitution: Halogenated derivatives such as 2-chloro and 2-bromo compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its effects on nucleic acid metabolism and enzyme inhibition.

Medicine: Investigated for its potential therapeutic applications in cancer and viral infections.

Industry: Used in the synthesis of semisynthetic penicillins and other pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-Mercapto-6-azauracil sodium salt involves its incorporation into nucleic acids, where it acts as an antagonist of uracil. This incorporation disrupts nucleic acid metabolism and inhibits the synthesis of RNA and DNA . The compound targets enzymes involved in pyrimidine biosynthesis, leading to the accumulation of nucleic acid metabolites and inhibition of cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Azauracil: A precursor to 5-Mercapto-6-azauracil sodium salt, known for its biological activities.

5-Mercapto-1,2,4-triazoles: Compounds with similar thiol groups, used in the synthesis of semisynthetic penicillins.

Uniqueness

This compound is unique due to its dual functionality as a nucleoside analog and a thiol-containing compound. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for scientific research and therapeutic applications .

Biologische Aktivität

5-Mercapto-6-azauracil sodium salt is a synthetic nucleoside analog derived from 6-azauracil, known for its potential therapeutic applications in treating cancer and viral infections. This compound exhibits significant biological activity, particularly in the modulation of nucleic acid metabolism and enzyme inhibition.

The biological activity of this compound primarily involves its interaction with various biochemical pathways:

- Inhibition of Nucleotide Metabolism : The compound interferes with nucleotide synthesis by inhibiting enzymes involved in the purine and pyrimidine pathways. It has been shown to inhibit inosine monophosphate dehydrogenase (IMPDH) , which plays a crucial role in the de novo synthesis of purines, leading to reduced levels of guanosine triphosphate (GTP) and uridine triphosphate (UTP) in cells .

- Resistance Mechanism : In studies involving Saccharomyces cerevisiae, this compound has demonstrated the ability to confer resistance to 6-azauracil, suggesting a mechanism where it alters nucleoside pools and affects the detoxification processes mediated by specific enzymes .

Anticancer Properties

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. Its efficacy has been attributed to:

- Induction of Apoptosis : The compound has been found to induce apoptosis in cancer cells, a process that is crucial for eliminating malignant cells. This effect is often enhanced when used in combination with other chemotherapeutic agents .

- Cell Cycle Arrest : Studies have shown that treatment with this compound can lead to cell cycle arrest, particularly at the G1 phase, thereby inhibiting cancer cell proliferation .

Antiviral Activity

The compound also shows promise as an antiviral agent. Its mechanism involves:

- Inhibition of Viral Replication : By disrupting nucleotide metabolism, this compound can inhibit viral RNA synthesis, making it a potential candidate for treating viral infections .

Case Studies

- Leukemia Cell Lines : A study demonstrated that this compound exhibited significant antiproliferative activity against human leukemia cell lines, outperforming many conventional treatments. The compound's ability to penetrate cell membranes was enhanced due to its hydrophobic properties, facilitating better therapeutic outcomes .

- Combination Therapies : Clinical trials have explored the use of this compound in combination with other drugs, revealing synergistic effects that improve overall efficacy against resistant cancer types. For instance, combinations with doxorubicin have shown enhanced cytotoxicity in vitro .

Data Table on Biological Activity

| Biological Activity | Mechanism | Effect |

|---|---|---|

| Nucleotide Metabolism Inhibition | Impacts IMPDH and other enzymes | Reduces GTP and UTP levels |

| Antiproliferative Activity | Induces apoptosis and cell cycle arrest | Decreases cancer cell proliferation |

| Antiviral Effects | Disrupts viral RNA synthesis | Inhibits viral replication |

Eigenschaften

IUPAC Name |

sodium;3,5-dioxo-2H-1,2,4-triazine-6-thiolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2S.Na/c7-1-2(9)5-6-3(8)4-1;/h(H,5,9)(H2,4,6,7,8);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRSVSYWNNTVKO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=NNC(=O)N1)[S-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N3NaO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397205 |

Source

|

| Record name | Sodium 3,5-dioxo-2H-1,2,4-triazine-6-thiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20029-35-0 |

Source

|

| Record name | Sodium 3,5-dioxo-2H-1,2,4-triazine-6-thiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.